molecular formula C12H10BrN3O2 B1497288 N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide CAS No. 74856-68-1

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide

Cat. No. B1497288
CAS RN: 74856-68-1
M. Wt: 308.13 g/mol
InChI Key: YVMWEOWUBQRIOI-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide, also known as 5-Bromo-6-phenyl-2-pyrimidinone, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of fields, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamideenyl-2-pyrimidinone has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of heterocyclic compounds, such as pyrimidine derivatives and pyrimidinones. It has also been used as a precursor for the synthesis of biologically active compounds, such as anti-cancer agents, anti-bacterial agents, and anti-inflammatory agents. In addition, it has been used in the synthesis of photo-initiators for photopolymerization reactions.

Mechanism of Action

The mechanism of action of N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamideenyl-2-pyrimidinone is not fully understood. However, it is believed that the compound can interact with biomolecules, such as proteins, nucleic acids, and carbohydrates, to modulate their structure and function. It is also believed that the compound can interact with enzymes to inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamideenyl-2-pyrimidinone are not fully understood. However, it has been shown to have anti-cancer, anti-bacterial, and anti-inflammatory effects in vitro and in vivo. In addition, it has been shown to have an effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamideenyl-2-pyrimidinone in lab experiments include its high purity, low cost, and ease of synthesis. In addition, it is a versatile compound that can be used in a variety of scientific research applications. The main limitation of using N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamideenyl-2-pyrimidinone in lab experiments is its potential toxicity. Therefore, it is important to use the compound in a safe and controlled environment.

Future Directions

The future directions for N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamideenyl-2-pyrimidinone include further research into its mechanism of action and its potential therapeutic applications. In addition, further research into its synthesis, structure-activity relationships, and its use as a starting material for the synthesis of heterocyclic and biologically active compounds is needed. Finally, further research into its potential toxicity and the development of safer and more efficient synthesis methods is also needed.

properties

IUPAC Name

N-(5-bromo-6-oxo-4-phenyl-1H-pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-7(17)14-12-15-10(9(13)11(18)16-12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMWEOWUBQRIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C(=O)N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545589
Record name N-(5-Bromo-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide

CAS RN

74856-68-1
Record name N-(5-Bromo-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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